![molecular formula C16H24BNO4S B3104960 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine CAS No. 1509932-05-1](/img/structure/B3104960.png)
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine
説明
This compound is a type of organic compound. It is a colorless solid . It is soluble in organic solvents such as chloroform, ether, and dichloromethane .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method of preparation involves the reaction of tetramethyl borate with bromobenzene . The specific reaction conditions can be adjusted according to experimental requirements .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound has a predicted density of 0.99±0.1 g/cm3 . It has a melting point of approximately 27-31°C and a boiling point of 130°C at 20mmHg . It has a refractive index of 1.49 .科学的研究の応用
Organic Synthesis
This compound is used in organic synthesis . It is employed in the preparation of various organic compounds, including organoheterocyclic compounds and dioxaborolanes .
Reagent for Fluorenylborolane Preparation
It serves as a reagent for fluorenylborolane preparation . Fluorenylborolanes are important intermediates in the synthesis of various organic compounds.
Reagent for Borylation of Arenes
This compound is used as a reagent for the borylation of arenes . Borylation is a key step in many synthetic routes to complex organic molecules.
Drug Application Research
In drug application research , boric acid compounds like this are often used as enzyme inhibitors or specific ligand drugs . They have potential applications in treating tumors and microbial infections, and can also be used in the development of anticancer drugs .
Synthesis of Novel Copolymers
This compound is used in the synthesis of novel copolymers . These copolymers have unique optical and electrochemical properties, making them useful in a variety of applications.
Development of New Materials
The unique properties of this compound make it useful in the development of new materials . For example, it can be used to create materials with specific optical or electrochemical properties .
Chemical Research
This compound is used in chemical research . It is a part of a collection of unique chemicals that are used in early discovery research .
Pharmaceutical Research
In pharmaceutical research , this compound can be used to develop new drugs and therapies. Its potential as an enzyme inhibitor makes it particularly interesting for the development of new treatments .
Safety and Hazards
特性
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-8-7-9-14(12-13)23(19,20)18-10-5-6-11-18/h7-9,12H,5-6,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYYYRXOMWSFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137729 | |
| Record name | 1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine | |
CAS RN |
1509932-05-1 | |
| Record name | 1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1509932-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



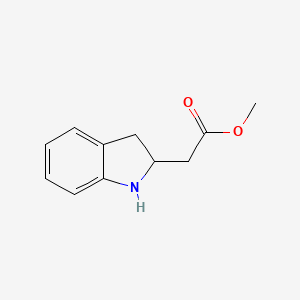
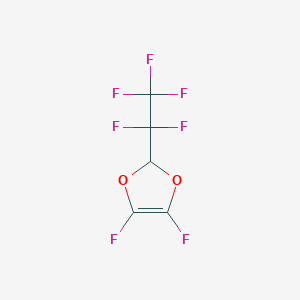
![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)
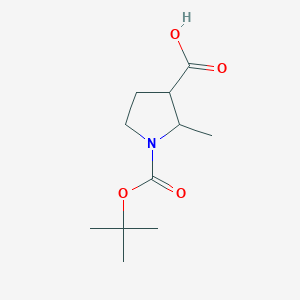

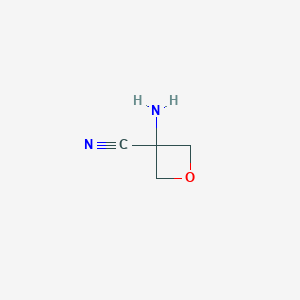
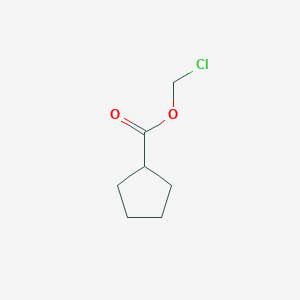
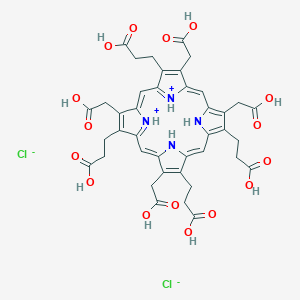
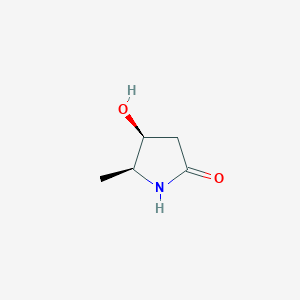
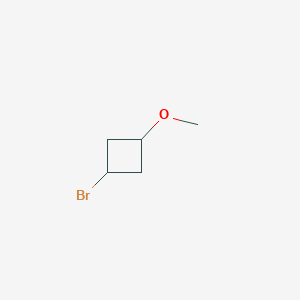


![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)
